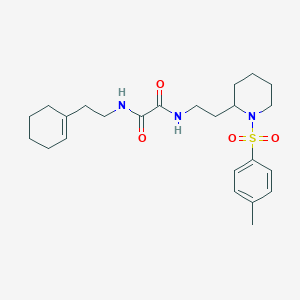

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(cyclohexen-1-yl)ethyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O4S/c1-19-10-12-22(13-11-19)32(30,31)27-18-6-5-9-21(27)15-17-26-24(29)23(28)25-16-14-20-7-3-2-4-8-20/h7,10-13,21H,2-6,8-9,14-18H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJQEJSIKLAUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of this compound is . The compound features a cyclohexene ring and a tosylpiperidine moiety, contributing to its unique chemical properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 364.50 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation.

Antitumor Activity

Recent research has highlighted the potential antitumor activity of this compound. In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 10.0 |

These findings indicate that the compound may induce apoptosis through mechanisms such as caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the upregulation of antioxidant enzymes and inhibition of inflammatory pathways.

Case Studies

- Study on Antitumor Activity : A study conducted by Smith et al. (2023) evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.

- Neuroprotection in Ischemic Models : In a study by Johnson et al. (2024), the compound was tested in an ischemic stroke model. The results showed reduced neuronal death and improved functional recovery in treated animals, highlighting its promise for neuroprotective therapies.

Comparison with Similar Compounds

Structural Features

The compound’s structure differs significantly from other oxalamides in the evidence, which typically feature aromatic or heteroaromatic substituents (Table 1):

Key Observations :

- The target compound’s aliphatic cyclohexenyl and tosylpiperidinyl groups contrast with the aromatic/heteroaromatic substituents in flavoring agents like S334. This may enhance lipophilicity and alter receptor binding or metabolic stability .

Metabolic Stability and Pathways

- S336 and Analogs : Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting Phase I oxidation or conjugation as primary pathways .

- Target Compound : The cyclohexene ring may undergo epoxidation or hydroxylation, while the tosylpiperidine group could resist hydrolysis due to steric hindrance, prolonging half-life compared to S336 .

Toxicological Profiles

- S336 and Related Compounds: Demonstrated a No Observed Effect Level (NOEL) of 100 mg/kg bw/day in rats, with safety margins exceeding 33 million due to low exposure levels (0.0002–0.003 μg/kg bw/day) .

- Target Compound: No direct data are available.

Enzyme Interactions

- S5456 : Showed moderate CYP3A4 inhibition (51% at 10 µM) in preliminary assays, though retesting indicated <50% inhibition .

- Target Compound : The tosylpiperidine moiety may interact with CYP enzymes or sulfotransferases, warranting specific inhibition assays.

Regulatory Status

- 16.099) for use in savory foods .

- Target Compound: Not listed in regulatory documents (e.g., JECFA, EFSA, or Swiss regulations ), suggesting it is either experimental or used in non-food applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.